[4-Bromo-3-(2,2,2-trifluoroethoxy)phenyl](pyrrolidin-1-yl)methanone
Overview
Description
4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the aryl ketone family and has a molecular weight of 392.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone typically involves the reaction of 4-bromo-3-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of an acid catalyst to form the intermediate 4-bromo-3-(2,2,2-trifluoroethoxy)benzaldehyde. This intermediate is then reacted with pyrrolidine and a suitable base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone: can be compared with other aryl ketones and trifluoroethoxy-substituted compounds.
Piperine: An alkaloid compound from black pepper with anticancer effects.
Nintedanib: A compound with a proven mechanism of action in inhibiting fibroblast proliferation.
Uniqueness
The uniqueness of 4-Bromo-3-(2,2,2-trifluoroethoxy)phenylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethoxy group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
[4-bromo-3-(2,2,2-trifluoroethoxy)phenyl]-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF3NO2/c14-10-4-3-9(12(19)18-5-1-2-6-18)7-11(10)20-8-13(15,16)17/h3-4,7H,1-2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQIXDALKPDGFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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